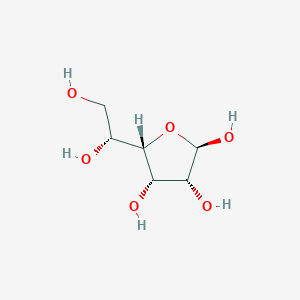
beta-D-Gulofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Gulofuranose: is a monosaccharide, a simple sugar that is part of the carbohydrate family. It is a furanose form of D-gulose, meaning it has a five-membered ring structure. This compound is less common compared to other sugars like glucose and fructose, but it plays a significant role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Gulofuranose can be synthesized through several methods. One common approach involves the oxidation of D-gulose, followed by cyclization to form the furanose ring. The reaction typically requires specific conditions such as controlled pH and temperature to ensure the correct formation of the furanose ring.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are used to convert precursor molecules into this compound. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Gulofuranose undergoes various chemical reactions, including:
Oxidation: This reaction converts the hydroxyl groups into carbonyl groups, forming compounds like aldonic acids.
Reduction: This reaction reduces the carbonyl groups back to hydroxyl groups, forming alditols.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens like chlorine or bromine, and alkylating agents like methyl iodide, are commonly used.
Major Products:
Oxidation: Aldonic acids
Reduction: Alditols
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Beta-D-Gulofuranose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: It plays a role in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is investigated for its potential in developing new pharmaceuticals, particularly in antiviral and antibacterial therapies.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism by which beta-D-Gulofuranose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. The molecular targets include glycosidases and glycosyltransferases, which are crucial for the synthesis and breakdown of glycoconjugates.
Comparison with Similar Compounds
Beta-D-Glucopyranose: A six-membered ring form of glucose.
Alpha-D-Galactofuranose: Another furanose form of a different sugar.
Beta-D-Mannofuranose: A furanose form of mannose.
Uniqueness: Beta-D-Gulofuranose is unique due to its specific ring structure and the orientation of its hydroxyl groups. This configuration gives it distinct chemical properties and reactivity compared to its similar compounds. Its rarity and specific applications in research and industry also set it apart.
Properties
CAS No. |
41847-50-1 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4-,5+,6-/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-FDROIEKHSA-N |
Isomeric SMILES |
C([C@H]([C@H]1[C@H]([C@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



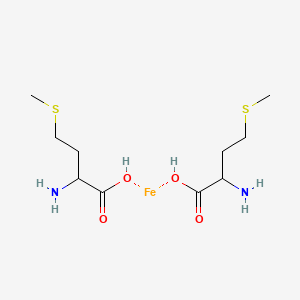

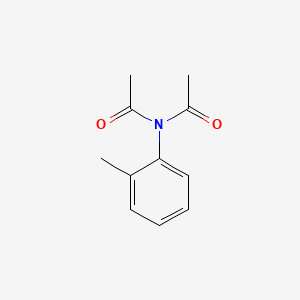
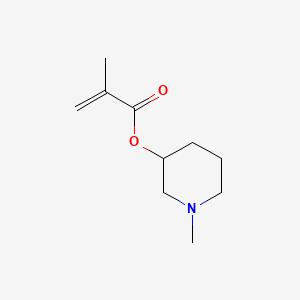
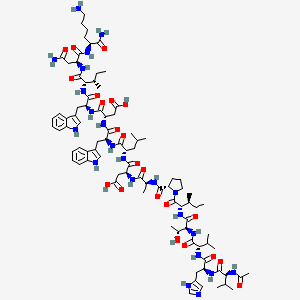
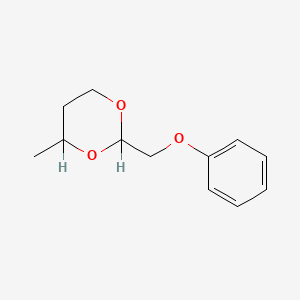
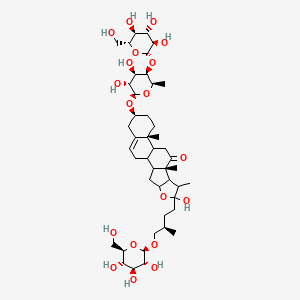
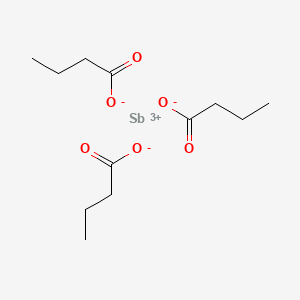
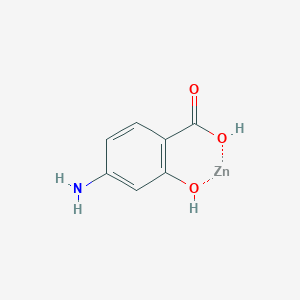
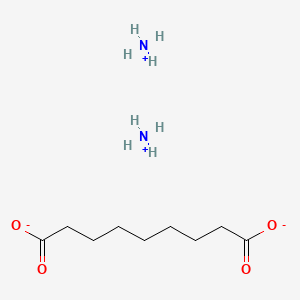

![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)

